molecular formula C13H12N2O2 B2958440 N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide CAS No. 2094315-99-6

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide

Cat. No.: B2958440
CAS No.: 2094315-99-6
M. Wt: 228.251
InChI Key: TUQFJCZRSMKICN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Biochemical Analysis

Biochemical Properties

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound can bind to active sites of enzymes, potentially inhibiting or modifying their activity. For instance, oxazole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as kinases and proteases . The phenyl group enhances its binding affinity through hydrophobic interactions, while the oxazole ring can form hydrogen bonds with amino acid residues in the enzyme’s active site.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving kinases and transcription factors. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function . Additionally, it may impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit enzyme activity by occupying the active site, preventing substrate binding. It may also activate certain enzymes by inducing conformational changes that enhance their activity . Furthermore, this compound can alter gene expression by binding to transcription factors, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products may also have biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enzyme modulation and gene expression changes without significant toxicity. At higher doses, toxic effects may be observed, including cellular damage and adverse physiological responses . Determining the optimal dosage is essential for maximizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, influencing its overall distribution and bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazoline can then be oxidized to the oxazole using commercial manganese dioxide under flow conditions .

Industrial Production Methods

Industrial production of oxazole derivatives often employs continuous flow processes to enhance safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the rapid and controlled oxidation of oxazolines to oxazoles, minimizing the risk of blockages and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of the oxazole ring.

    Substitution: Various substituted phenyl derivatives.

    Reduction: Corresponding amine derivatives.

Scientific Research Applications

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its combination of a phenyl group and a prop-2-enamide group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-12(16)14-8-11-9-17-13(15-11)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQFJCZRSMKICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=COC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.